Telekin
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Overview
Description
Telekin is a sesquiterpene lactone.
Telekin is a natural product found in Carpesium abrotanoides, Calea jamaicensis, and other organisms with data available.
Scientific Research Applications
1. Anti-Cancer Properties
Telekin, a eudesmane-type sesquiterpene lactone compound isolated from Carpesium divaricatum, demonstrates significant anti-proliferative effects on cancer cells, particularly in human hepatocellular carcinoma cells. Research reveals that telekin activates a mitochondria-mediated apoptotic pathway in these cells, making it a potential therapeutic agent for treating hepatocellular carcinoma (Zheng et al., 2013). Additionally, telekin has been found to suppress human hepatocellular carcinoma cells in vitro by inducing G2/M phase arrest through the activation of the p38 MAPK signaling pathway (Li et al., 2014).
2. Cytotoxic Activity
Derivatives of telekin have been synthesized to evaluate their cytotoxicity against tumor cell lines. Notably, 13-amino derivatives of telekin showed enhanced cytotoxic activity compared to telekin itself, particularly against piperidine and 4-hydroxypiperidine adducts (Wang et al., 2015).
3. Pharmacological Effects
Other sesquiterpene lactones, including telekin, have been studied for their effects on hydroxyl radical scavenging activity and lipid peroxidation. These compounds, isolated from Helenium aromaticum and Telekia speciosa, demonstrated potent hydroxyl radical scavenging abilities, suggesting their potential in oxidative stress-related conditions (Jodynis-Liebert et al., 1999).
properties
Product Name |
Telekin |
---|---|
Molecular Formula |
C15H20O3 |
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(3aR,4aR,8aR,9aR)-4a-hydroxy-8a-methyl-3,5-dimethylidene-4,6,7,8,9,9a-hexahydro-3aH-benzo[f][1]benzofuran-2-one |
InChI |
InChI=1S/C15H20O3/c1-9-5-4-6-14(3)8-12-11(7-15(9,14)17)10(2)13(16)18-12/h11-12,17H,1-2,4-8H2,3H3/t11-,12-,14-,15-/m1/s1 |
InChI Key |
LIDPBIULZNRIJE-QHSBEEBCSA-N |
Isomeric SMILES |
C[C@]12CCCC(=C)[C@@]1(C[C@H]3[C@@H](C2)OC(=O)C3=C)O |
SMILES |
CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |
Canonical SMILES |
CC12CCCC(=C)C1(CC3C(C2)OC(=O)C3=C)O |
synonyms |
telekin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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